![molecular formula C17H15N3O4S B2441995 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)méthyl)-2,4-diméthylthiazole-5-carboxamide CAS No. 1209556-96-6](/img/structure/B2441995.png)

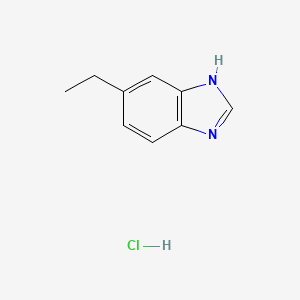

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)méthyl)-2,4-diméthylthiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

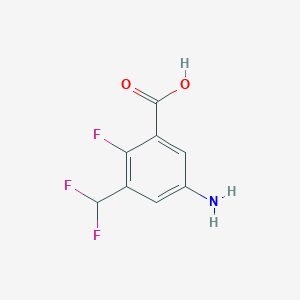

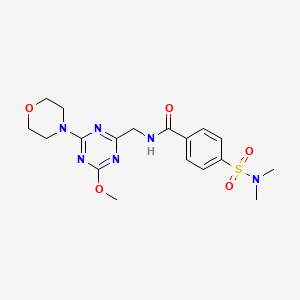

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H15N3O4S and its molecular weight is 357.38. The purity is usually 95%.

BenchChem offers high-quality N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Bien sûr ! Voici une analyse complète des applications de recherche scientifique du composé N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)méthyl)-2,4-diméthylthiazole-5-carboxamide, également connu sous le nom de N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]méthyl}-2,4-diméthyl-1,3-thiazole-5-carboxamide :

Activité anticancéreuse

Ce composé a donné des résultats prometteurs dans la recherche anticancéreuse. Il a été évalué pour sa capacité à inhiber la croissance de diverses lignées cellulaires cancéreuses, notamment les cellules du cancer de la prostate, du pancréas et de la leucémie lymphoblastique aiguë. Le composé induit l’arrêt du cycle cellulaire et l’apoptose, ce qui en fait un candidat potentiel pour un développement ultérieur en tant qu’agent anticancéreux .

Propriétés antitumorales

En plus de son activité anticancéreuse générale, des études spécifiques se sont concentrées sur ses propriétés antitumorales contre les lignées cellulaires HeLa, A549 et MCF-7. Le composé a démontré une inhibition de croissance puissante avec des valeurs de CI50 généralement inférieures à 5 µM. Il induit l’apoptose et provoque l’arrêt du cycle cellulaire en phase S et en phase G2/M, soulignant son potentiel en tant qu’agent antitumoral ciblé .

Développement de capteurs

Il est intéressant de noter que le composé a été utilisé dans le développement de capteurs pour la détection d’ions de métaux lourds, tels que le plomb (Pb2+). Sa structure chimique unique lui permet de former des complexes avec les ions métalliques, qui peuvent être détectés électrochimiquement. Cette application est particulièrement précieuse dans la surveillance environnementale et la santé publique .

Mécanisme D'action

Target of Action

Similar compounds bearing 1-benzo[1,3]dioxol-5-yl-indoles have shown activity against various cancer cell lines .

Biochemical Pathways

Similar compounds have been found to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, affecting the growth and proliferation of cancer cells.

Result of Action

Similar compounds have shown potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cell lines . This suggests that the compound may have a significant inhibitory effect on cell growth and proliferation.

Analyse Biochimique

Biochemical Properties

The compound N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide interacts with various enzymes, proteins, and other biomolecules. It has been found to exhibit potent growth inhibition properties against various human cancer cell lines

Cellular Effects

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide has shown to influence cell function. It has been observed to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells

Molecular Mechanism

The molecular mechanism of action of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is complex. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S/c1-9-16(25-10(2)19-9)17(21)18-7-12-6-14(24-20-12)11-3-4-13-15(5-11)23-8-22-13/h3-6H,7-8H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANIEBQZWOGWNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2441913.png)

![4-ethyl-9-methyl-10-[3-(methylsulfanyl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2441922.png)

![2-[(5-chloroquinolin-8-yl)oxy]-N-(1-cyanocyclobutyl)-N-methylacetamide](/img/structure/B2441928.png)

![5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2441932.png)